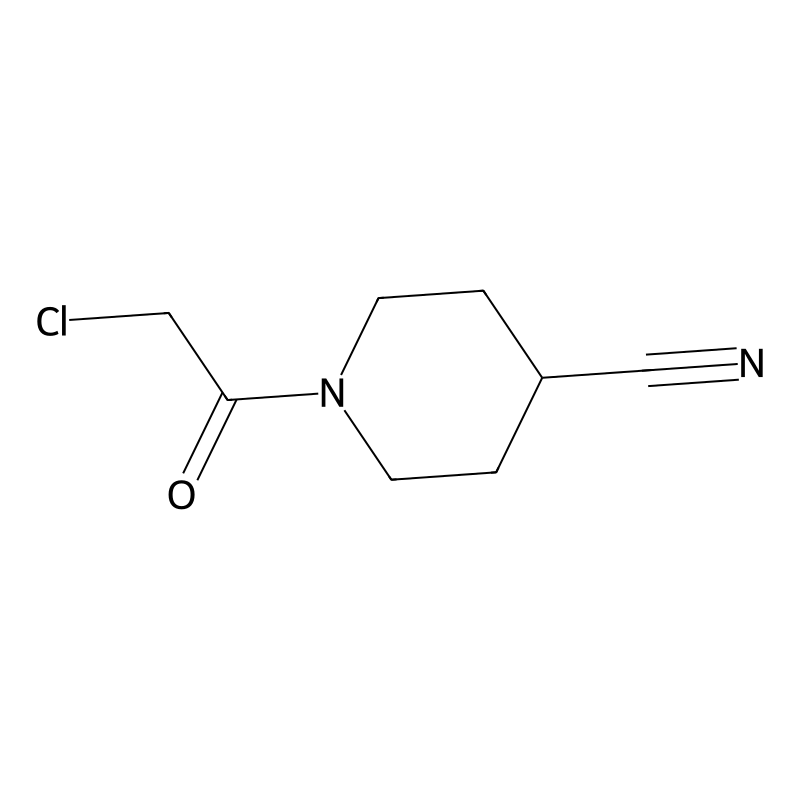

1-(2-Chloroacetyl)piperidine-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Chloroacetyl)piperidine-4-carbonitrile is a chemical compound characterized by the molecular formula . It is a derivative of piperidine, which includes a chloroacetyl group at the 2-position and a carbonitrile group at the 4-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that can participate in various

Chemical Databases

Information on the compound can be found in chemical databases such as PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-2024 [date cited]. CID=67470097. Available from: ], which provides details on its structure, formula, and some physical properties. However, PubChem does not list any specific research applications.

Commercial Availability

Several chemical suppliers offer 1-(2-Chloroacetyl)piperidine-4-carbonitrile for purchase, often indicating a purity of over 95% [, , ]. This suggests the compound might be of interest for researchers, but the specific applications are not disclosed by the suppliers.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium(VI) oxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonitrile group into an amine.

- Substitution: Nucleophilic substitution can occur at the chloroacetyl position, allowing for the introduction of various nucleophiles such as amines or alcohols.

- Addition Reactions: The compound can also participate in addition reactions, resulting in the formation of new functional groups.

The biological activity of 1-(2-Chloroacetyl)piperidine-4-carbonitrile has been explored primarily in the context of drug development. Its structural features enable it to interact with biological targets, potentially acting as an enzyme inhibitor or modulator. Specifically, derivatives of this compound have shown promise in studies related to enzyme activities and metabolic pathways, making it a valuable candidate for further pharmacological research .

The synthesis of 1-(2-Chloroacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine-4-carbonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually conducted in an aprotic solvent like dichloromethane at low temperatures to enhance control over the reaction rate and minimize side reactions.

In industrial settings, larger-scale syntheses may utilize continuous flow reactors or batch reactors, optimizing conditions for yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the final product with high purity .

1-(2-Chloroacetyl)piperidine-4-carbonitrile finds applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Biological Studies: The compound can be utilized as a probe in biological investigations to study enzyme functions and metabolic pathways.

- Industrial Use: It is involved in producing specialty chemicals and materials with tailored properties .

The interaction studies involving 1-(2-Chloroacetyl)piperidine-4-carbonitrile focus on its binding affinity and activity against specific enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. For instance, its derivatives have been investigated for their role as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are significant in treating type II diabetes .

Several compounds share structural similarities with 1-(2-Chloroacetyl)piperidine-4-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chloroacetyl)piperidine | Piperidine core with chloroacetyl group | Focused on DPP-IV inhibition |

| 1-(2-Chloroacetyl)piperidine-3-carbonitrile | Similar structure but differs at carbonitrile position | Potentially different biological activity profiles |

| 1-(2-Chloroacetyl)piperidine-2-carbonitrile | Variation at carbonitrile position | May exhibit distinct reactivity compared to others |

These compounds highlight the versatility of piperidine derivatives and their potential applications in medicinal chemistry. The unique positioning of functional groups significantly influences their reactivity and biological activity, making them subjects of interest for further study .